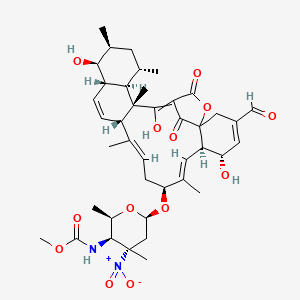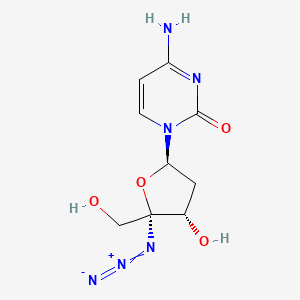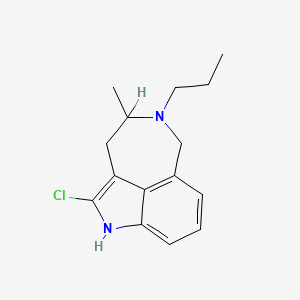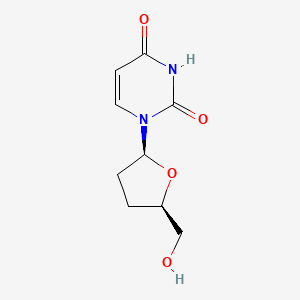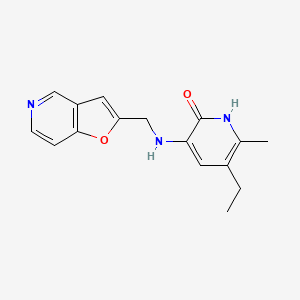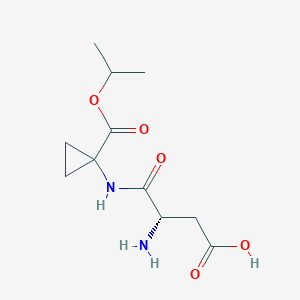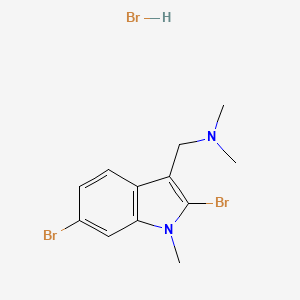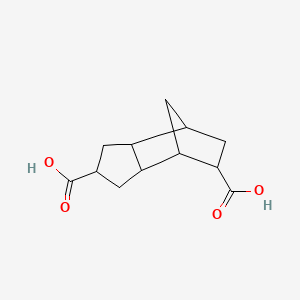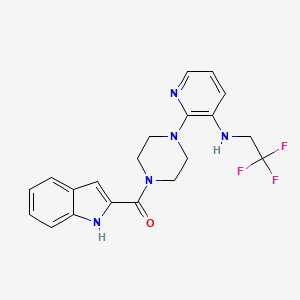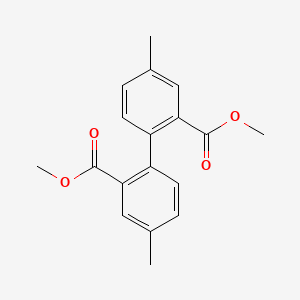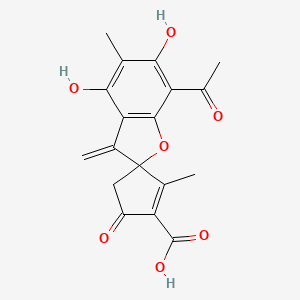
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3'-cyclopentane)-10-ene-10-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid is a complex organic compound with a unique spirocyclic structure. Compounds with such intricate structures often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve a cyclization reaction, where a linear precursor undergoes intramolecular reactions to form the spirocyclic structure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential therapeutic properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thereby affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures.
Polyfunctional Compounds: Compounds with multiple functional groups like hydroxy, acetyl, and carboxylic acid groups.
Uniqueness
The uniqueness of 7-Acetyl-4,6-dihydroxy-5,11-dimethyl-3-methylene-14-oxospiro(2-hydrobenzo(b)furan-2,3’-cyclopentane)-10-ene-10-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
546-30-5 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
7-acetyl-4,6-dihydroxy-2',5-dimethyl-3-methylidene-5'-oxospiro[1-benzofuran-2,3'-cyclopentene]-1'-carboxylic acid |
InChI |
InChI=1S/C18H16O7/c1-6-14(21)12-8(3)18(5-10(20)11(7(18)2)17(23)24)25-16(12)13(9(4)19)15(6)22/h21-22H,3,5H2,1-2,4H3,(H,23,24) |
Clave InChI |
JNLCDXSLOIQRQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C1O)C(=O)C)OC3(C2=C)CC(=O)C(=C3C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




